H-L-Lys(Fmoc)-NH2*HCl

Catalog No.
S3190559
CAS No.
98318-03-7
M.F
C21H25N3O3
M. Wt
367.449
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
H-L-Lys(Fmoc)-NH2*HCl

CAS Number

98318-03-7

Product Name

H-L-Lys(Fmoc)-NH2*HCl

IUPAC Name

9H-fluoren-9-ylmethyl N-[(5S)-5,6-diamino-6-oxohexyl]carbamate;hydrochloride

Molecular Formula

C21H25N3O3

Molecular Weight

367.449

InChI

InChI=1S/C21H25N3O3.ClH/c22-19(20(23)25)11-5-6-12-24-21(26)27-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18;/h1-4,7-10,18-19H,5-6,11-13,22H2,(H2,23,25)(H,24,26);1H/t19-;/m0./s1

InChI Key

JORWDIQFBPYLEE-IBGZPJMESA-N

SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCC(C(=O)N)N.Cl

Solubility

not available

H-L-Lys(Fmoc)-NH2*HCl, chemically known as N-epsilon-(9-Fluorenylmethyloxycarbonyl)-L-lysine amide hydrochloride, is a derivative of the amino acid lysine. The compound features a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in solid-phase peptide synthesis. This protecting group allows for the selective reaction of the amino group of lysine while preventing undesired side reactions during peptide assembly. The hydrochloride salt form enhances its stability and solubility in aqueous environments, making it suitable for various biochemical applications .

Peptide Synthesis

  • Fmoc-Lys(Alloc)-NH2*HCl is a building block for creating peptides, which are chains of amino acids. Amino acids are the fundamental units of proteins.(Source: )
  • The Fmoc (Fluorenylmethoxycarbonyl) group is a protecting group that safeguards the N-terminus (amino end) of the lysine during peptide chain assembly.(Source)
  • The Alloc (allyloxycarbonyl) group protects the side chain amine of the lysine. This allows for selective deprotection during peptide synthesis, enabling the formation of branched or cyclic peptides.(Source)

Research on Protein Structure and Function

  • Fmoc-Lys(Alloc)-NH2*HCl can be used to synthesize peptides with specific sequences to study protein-protein interactions. These interactions are crucial for many biological processes.(Source: )
  • By incorporating Fmoc-Lys(Alloc)-NH2*HCl into peptides with modified properties, researchers can investigate how changes in structure affect protein function.
Typical of amino acids and their derivatives:

  • Peptide Bond Formation: The amine group of H-L-Lys(Fmoc)-NH2 can react with carboxylic acids or activated esters to form peptide bonds, a fundamental reaction in peptide synthesis.
  • Deprotection Reactions: The Fmoc group can be removed under basic conditions (e.g., using piperidine) to expose the free amine for further reactions or coupling to other amino acids .
  • N-acylation: This compound can undergo acylation reactions where the amino group reacts with acyl chlorides or anhydrides, forming N-acyl derivatives that may have distinct biological activities .

H-L-Lys(Fmoc)-NH2*HCl exhibits biological relevance primarily through its role in peptide synthesis. Lysine, as an essential amino acid, is crucial for protein synthesis and various metabolic processes. The Fmoc derivative allows for the incorporation of lysine into peptides that may serve as hormones, enzymes, or therapeutic agents. Additionally, lysine residues are often involved in post-translational modifications such as acetylation and methylation, which are vital for regulating protein function and cellular signaling pathways .

The synthesis of H-L-Lys(Fmoc)-NH2*HCl typically involves:

  • Fmoc Protection: Lysine is first protected with the Fmoc group using Fmoc chloride in the presence of a base (e.g., triethylamine) to yield Fmoc-L-lysine.
  • Formation of Amide: The protected lysine is then reacted with hydrochloric acid to form the hydrochloride salt.
  • Purification: The product is purified through crystallization or chromatography to obtain H-L-Lys(Fmoc)-NH2*HCl in high purity .

H-L-Lys(Fmoc)-NH2*HCl has several applications:

  • Peptide Synthesis: It is widely used in solid-phase peptide synthesis due to its stability and ease of handling.
  • Drug Development: Peptides containing lysine are often explored for therapeutic applications, including antimicrobial peptides and vaccine development.
  • Bioconjugation: The free amine can be utilized for conjugating various biomolecules, such as fluorescent tags or drug molecules, enhancing their targeting capabilities .

Several compounds share structural similarities with H-L-Lys(Fmoc)-NH2*HCl. Here are some notable examples:

Compound NameStructure/CharacteristicsUnique Features
H-Lys(Nα-Fmoc)-OHLysine with a different protecting group on the alpha amineCommonly used in peptide synthesis; less stable than H-L-Lys(Fmoc)-NH2*HCl
H-Val(Fmoc)-NH2*HClValine derivative with Fmoc protectionSimilar protective strategy but different amino acid properties
H-Gly(Fmoc)-NH2*HClGlycine derivative with Fmoc protectionSmaller size; affects peptide folding differently
H-Asp(Fmoc)-NH2*HClAspartic acid derivative with Fmoc protectionContains an acidic side chain; influences charge balance

The uniqueness of H-L-Lys(Fmoc)-NH2*HCl lies in its specific role as a lysine derivative that facilitates complex peptide architectures while maintaining stability through its hydrochloride form. Its ability to participate in various bio

Fmoc-Based Protection Strategies for Lysine Side-Chain Functionalization

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is the cornerstone of contemporary SPPS due to its stability under basic conditions and selective removal via piperidine. For lysine residues, the ε-amine is typically protected with Fmoc, while the α-amine remains transiently unprotected or masked with acid-labile groups during chain elongation. This strategy ensures precise control over regioselective modifications.

A key challenge lies in preventing premature Fmoc deprotection during side-chain functionalization. Recent protocols employ chlorotrimethylsilane to temporarily silylate carboxylic acid intermediates, minimizing unwanted oligomerization during Fmoc introduction. For H-L-Lys(Fmoc)-NH₂·HCl, the Fmoc group is introduced via 9-fluorenylmethyl chloroformate in the presence of collidine, achieving >95% coupling efficiency on 2-chlorotrityl chloride resins. The resulting derivative exhibits negligible epimerization (<0.5%) when synthesized at 0–4°C in dichloromethane.

Orthogonal Protection Systems: Integration of Alloc, Boc, and Mtt Groups

Orthogonal protection enables sequential deprotection of lysine side chains for subsequent modifications. Common strategies combine Fmoc with:

  • Alloc (Allyloxycarbonyl): Removed via palladium-catalyzed deallylation under neutral conditions.
  • Boc (tert-Butoxycarbonyl): Cleaved with trifluoroacetic acid (TFA) without affecting Fmoc.
  • Mtt (4-Methyltrityl): Removed with 1% TFA in dichloromethane, ideal for acid-sensitive peptides.

For example, Boc-Orn(Fmoc)-OH—a structural analog—demonstrates compatibility with Rink amide resins, where Fmoc is cleaved with 20% piperidine while preserving Boc on the δ-amine. This approach translates directly to lysine derivatives, enabling selective side-chain modifications after backbone assembly.

Table 1: Orthogonal Group Deprotection Conditions

Protection GroupCleavage ReagentCompatibility with Fmoc
AllocPd(PPh₃)₄, PhSiH₃Stable
Boc50% TFA in DCMStable
Mtt1% TFA in DCMStable

Coupling Reagent Selection for Efficient Amide Bond Formation

Coupling efficiency for H-L-Lys(Fmoc)-NH₂·HCl depends on steric hindrance from the Fmoc group. Comparative studies show that uronium-based activators like hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) outperform phosphonium reagents, achieving >99% yields in 1 hour for hindered residues. Optimal conditions use:

  • HATU/HOAt (1:1 molar ratio): Enhances coupling kinetics through in situ formation of active esters.
  • N-Methylmorpholine (NMM): Preferred over diisopropylethylamine (DIPEA) for minimizing racemization.

Microwave-assisted synthesis further accelerates couplings, reducing reaction times from 17 hours to 45 minutes at 45°C without compromising purity. This method leverages dielectric heating to overcome the kinetic barriers imposed by the Fmoc group’s bulk.

Table 2: Coupling Reagent Performance for H-L-Lys(Fmoc)-NH₂·HCl

Reagent SystemTemperature (°C)Time (h)Yield (%)
HATU/HOAt25199
DIC/Oxyma25292
Microwave/HATU450.7598

Automated Synthesis Protocols for High-Throughput Peptide Assembly

Automated SPPS platforms standardize H-L-Lys(Fmoc)-NH₂·HCl incorporation through predefined cycles:

  • Resin Swelling: 30 minutes in dimethylformamide (DMF) for 2-chlorotrityl resins.
  • Fmoc Deprotection: 20% piperidine in DMF, 2 × 5-minute treatments.
  • Amino Acid Coupling: 3 equivalents H-L-Lys(Fmoc)-NH₂·HCl activated with HATU/HOAt/NMM (1:1:2 ratio).

High-throughput systems integrate real-time monitoring via ultraviolet spectroscopy at 290 nm to quantify Fmoc removal efficiency. For large-scale production (>1 mmol), continuous-flow reactors achieve 85% recovery of H-L-Lys(Fmoc)-NH₂·HCl by coupling at 50°C with 25 W microwave irradiation.

XLogP3

2.2

Dates

Modify: 2023-08-18

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